![molecular formula C11H11BrN4O3 B280003 ethyl 3-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B280003.png)
ethyl 3-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate, also known as BRD0705, is a chemical compound that has gained significant attention in the scientific community due to its potential use in drug discovery and medicinal chemistry. This molecule belongs to the pyrazole class of compounds and has been shown to have promising biological activity.
作用機序
The mechanism of action of ethyl 3-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate is not fully understood, but it is thought to involve the binding of the compound to specific target proteins. This binding can result in the inhibition of the target protein's activity, leading to downstream effects on various cellular processes.
Biochemical and Physiological Effects:
ethyl 3-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on CK2 and Hsp90, ethyl 3-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate has also been shown to induce apoptosis (programmed cell death) in cancer cells. Furthermore, ethyl 3-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
実験室実験の利点と制限
One advantage of using ethyl 3-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate in lab experiments is its specificity for certain target proteins. This specificity allows researchers to investigate the effects of inhibiting these proteins without affecting other cellular processes. However, one limitation of using ethyl 3-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate is its potential toxicity and side effects. Careful dosing and monitoring are necessary to ensure the safety of lab animals and human subjects.
将来の方向性
There are several future directions for the study of ethyl 3-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate. One area of interest is the development of more potent and selective analogs of the compound. Additionally, further research is needed to fully understand the mechanism of action of ethyl 3-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate and its effects on various cellular processes. Finally, the potential clinical applications of ethyl 3-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate in the treatment of various diseases should be explored further.
合成法
The synthesis of ethyl 3-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate is a multi-step process that involves the use of various chemical reagents and techniques. The initial step involves the reaction of 4-bromo-1H-pyrazole with ethyl acetoacetate in the presence of a base to form an intermediate compound. This intermediate is then reacted with methyl hydrazinecarboxylate to produce the final product, ethyl 3-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate.
科学的研究の応用
Ethyl 3-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate has been extensively studied for its potential use as a tool compound in drug discovery. It has been shown to have inhibitory effects on certain enzymes and proteins that are involved in various disease processes. For example, ethyl 3-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate has been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and proliferation. Additionally, ethyl 3-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate has been shown to inhibit the activity of the protein Hsp90, which is involved in the folding and stabilization of other proteins.
特性
分子式 |
C11H11BrN4O3 |
|---|---|
分子量 |
327.13 g/mol |
IUPAC名 |
ethyl 5-(4-bromopyrazole-1-carbonyl)-2-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C11H11BrN4O3/c1-3-19-11(18)9-4-8(14-15(9)2)10(17)16-6-7(12)5-13-16/h4-6H,3H2,1-2H3 |
InChIキー |
DTOBZTULHKGEGF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=NN1C)C(=O)N2C=C(C=N2)Br |
正規SMILES |
CCOC(=O)C1=CC(=NN1C)C(=O)N2C=C(C=N2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



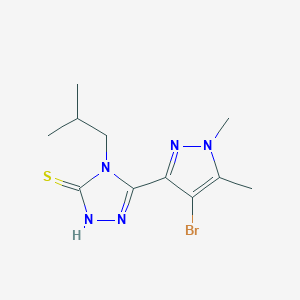
![N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-yl]-N-isobutylamine](/img/structure/B279923.png)

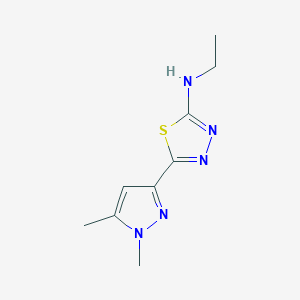

![2-amino-4-(4-{[(4-chlorophenyl)sulfanyl]methyl}-5-methyl-2-thienyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B279931.png)
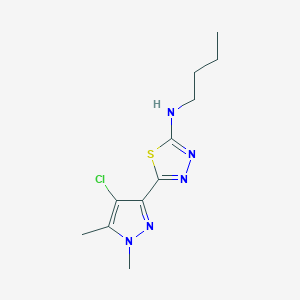
![5-[(4-fluorophenoxy)methyl]-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]-2-furamide](/img/structure/B279934.png)
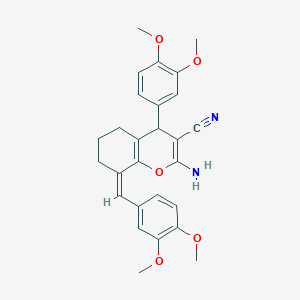
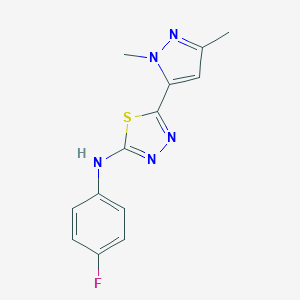
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-ethoxy-N-methylbenzenesulfonamide](/img/structure/B279938.png)
![N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide](/img/structure/B279943.png)
![6-Amino-4-{5-[(2,6-dimethoxyphenoxy)methyl]-2,4-dimethylphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B279944.png)
